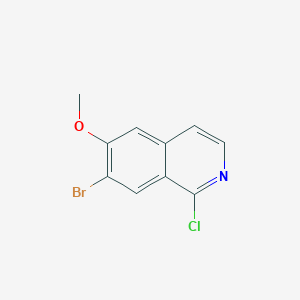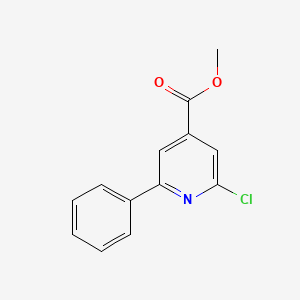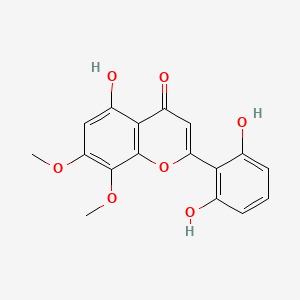
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Vue d'ensemble
Description
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a derivative of indole with a dioxaborolane substituent. This structure is significant in the field of organic chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of various compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step substitution reactions. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction starting from 5-bromoindole as the raw material . This suggests that the synthesis of this compound could also be achieved through a similar substitution strategy, possibly starting from an appropriately substituted indole precursor.
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, along with X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations are also performed to computationally optimize the structure and compare it with experimental data, ensuring consistency and accuracy in the structural determination .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the studies of similar compounds can provide insights. The presence of the dioxaborolane group is indicative of potential reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are commonly used in the synthesis of biaryl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often elucidated through the study of molecular electrostatic potential and frontier molecular orbitals using DFT . These studies can reveal information about the reactivity, stability, and electronic distribution within the molecule. The crystallographic analysis further provides details on the solid-state structure, which can influence the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Fluorescent Probes
- Near-Infrared Fluorescent Probes : This compound is used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. Such probes have potential applications in bioimaging and diagnostics (Shen You-min, 2014).
Crystal Structure and Spectroscopy
- Crystal Structure Analysis : Studies involve the synthesis and characterization of compounds with this molecule, analyzing their crystal structures through methods like X-ray diffraction and density functional theory (DFT) (T. Liao et al., 2022).
- Vibrational Properties : Research on its derivatives involves studying their vibrational properties, using techniques like FT-IR and NMR spectroscopy (Qing-mei Wu et al., 2021).
Molecular Synthesis and Chemical Reactions
- Boric Acid Ester Intermediates : This molecule is used as an intermediate in the synthesis of boric acid ester compounds, which have various applications in chemical synthesis (P.-Y. Huang et al., 2021).
- Organic Intermediates : Its use in synthesizing organic intermediates with heterocycle and borate functional groups is notable (J. Takagi & T. Yamakawa, 2013).
Biochemical Applications
- Detection of Benzoyl Peroxide : It's used in probes for detecting benzoyl peroxide in various samples, demonstrating its utility in biochemical analysis (Xinwei Tian et al., 2017).
Polymer Synthesis
- Semiconducting Polymers : This compound is a precursor for the synthesis of high-performance semiconducting polymers, highlighting its importance in materials science (K. Kawashima et al., 2013).
Cytotoxicity and Pharmaceutical Research
- Cytotoxic Activity : Research into novel derivatives of this molecule investigates their cytotoxic activity against cancer cell lines, suggesting potential pharmaceutical applications (Datong Zhang et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPRSRMWYVTUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694404 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937366-54-6 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
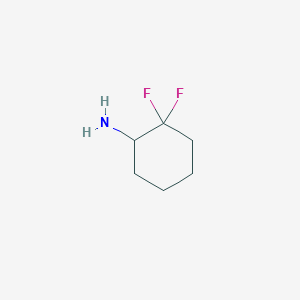

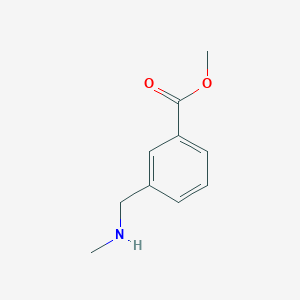
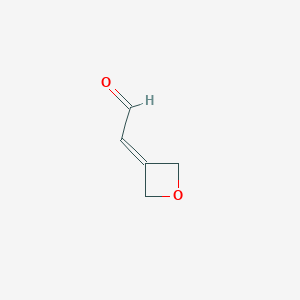
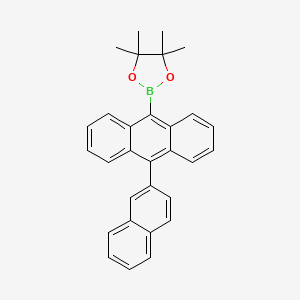
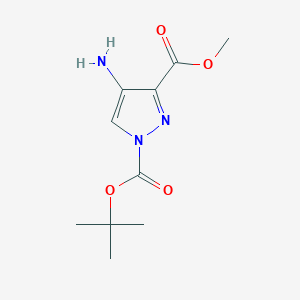

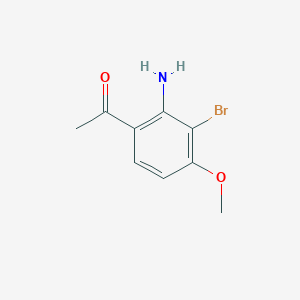
![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)
